molecular formula C16H12ClNO4S B2922554 methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357703-08-2

methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2922554
CAS No.: 1357703-08-2
M. Wt: 349.79
InChI Key: VELNJWUYCOCKDN-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic sulfone derivative characterized by a 1,4-benzothiazine core substituted with a 3-chlorophenyl group at position 4 and a methyl ester at position 2. Its molecular formula is C₁₇H₁₂ClNO₄S (molecular weight: 361.8 g/mol).

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELNJWUYCOCKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole with chloroacetic acid in the presence of a suitable base, followed by esterification with methanol to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the carboxylate ester to an alcohol.

  • Substitution: Introduction of different substituents at the benzothiazine core.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative with diverse biological activities and potential applications in medicinal chemistry. The compound features a benzothiazine ring system, a fused heterocyclic ring containing both sulfur and nitrogen atoms. Benzothiazines have been studied for their antibacterial, anti-inflammatory, and anticancer properties.

Molecular Structure and Properties
The molecular formula for this compound is C18H16ClNO4S. Key chemical properties of the compound include that modifications in substituents can significantly affect these properties, and it is typically a crystalline solid with specific melting points that vary based on purity. Its solubility in various solvents can influence its biological activity.

Synthesis
The synthesis of this compound typically involves multiple steps that can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity. In laboratory settings, reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Applications
this compound has several scientific applications:

  • Medicinal Chemistry Benzothiazine derivatives, in general, are explored for their potential antibacterial, anti-inflammatory, and anticancer properties.
  • Drug Discovery The compound can be a building block in synthesizing new compounds with potential therapeutic effects.
  • Agrochemical Research It may be investigated for its potential as a pesticide or herbicide.

Related Compounds

  • Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate, a related compound, is restricted to research and development use by technically qualified individuals .
  • N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide have extensive intramolecular hydrogen bonds, with the 4-chloro derivative forming dimeric pairs of molecules . The heterocyclic thiazine rings in both structures adopt half-chair conformations .
  • other bioactive thiazine and benzothiazine derivatives have shown potential as antimicrobials, antivirals, antibacterials, and antifungals .

Mechanism of Action

The mechanism by which methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the 1,4-Benzothiazine Series

Methyl 6-Bromo-4-(3-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide ()
  • Molecular Formula: C₁₇H₁₄BrNO₅S
  • Molecular Weight : 424.27 g/mol
  • Substituents : Bromine at position 6 and 3-methoxyphenyl at position 4.
  • Key Differences: The bromine atom increases molecular weight and steric bulk compared to the target compound’s chlorine.
Methyl 4-(3-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide ()
  • Molecular Formula: C₁₇H₁₅NO₅S
  • Molecular Weight : 345.4 g/mol
  • Substituents : 3-Methoxyphenyl at position 4.
  • Key Differences : The absence of a halogen substituent reduces molecular weight and lipophilicity. Methoxy groups enhance solubility but may decrease membrane permeability compared to chloro substituents .

Analogues in the 1,2-Benzothiazine Series

Methyl 4-Ethoxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide ()
  • Molecular Formula: C₁₃H₁₅NO₅S
  • Molecular Weight : 297.3 g/mol
  • Substituents : Ethoxy at position 4 and methyl at position 2.
  • Key Differences: The 1,2-benzothiazine core (vs. 1,4) alters ring conformation and intermolecular interactions. Ethoxy groups may improve metabolic stability compared to aryl substituents.
Methyl 4-Acetoxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylate 1,1-Dioxide ()
  • Molecular Formula: C₁₃H₁₃NO₆S
  • Molecular Weight : 311.3 g/mol
  • Substituents : Acetoxy at position 4.
  • Reported applications include fungicides, highlighting substituent-dependent biological roles .

Biological Activity

Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of benzothiazine derivatives. This compound has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H16ClN O4S. The structure features a benzothiazine ring system that includes both sulfur and nitrogen atoms, contributing to its unique reactivity and biological interactions.

Key Chemical Properties:

PropertyValue
Molecular Weight353.84 g/mol
Melting PointVaries based on purity
SolubilityVaries in different solvents

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. It may inhibit bacterial cell division by targeting essential proteins involved in this process. The exact pathways can vary depending on the biological context and target organisms.

Antibacterial Activity

Research indicates that benzothiazine derivatives exhibit significant antibacterial properties. For instance, studies have shown that modifications in the substituents of benzothiazines can enhance their effectiveness against various bacterial strains. The compound's ability to inhibit bacterial peptide deformylase has been highlighted as a potential mechanism for its antibacterial action .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and the induction of oxidative stress .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of benzothiazine derivatives on melanoma cells. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting their potential as novel chemotherapeutic agents .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzothiazine Ring : The initial step often involves the condensation of appropriate starting materials.
  • Introduction of Carboxylate Group : This is achieved through reactions with methyl chloroformate.
  • Oxidation : The final step involves oxidation to form the 1,1-dioxide moiety.

Optimizations for industrial production may include the use of continuous flow reactors to enhance yield and purity .

Q & A

Basic: What are the established synthetic routes for methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

Methodological Answer:
The synthesis typically involves alkylation or substitution of a hydroxyl group in precursor compounds. For example:

  • Step 1: Start with methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (precursor).
  • Step 2: React with 3-chlorophenyl electrophiles (e.g., aryl halides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (acetonitrile) at reflux (7–12 hours) .
  • Step 3: Purify via solvent evaporation and recrystallization. Yield optimization (77–85%) requires stoichiometric control of alkylating agents and inert atmospheres .

Key Data:

ParameterValueSource
Reaction Time7–12 h
Yield Range77–85%

Advanced: How do crystallographic studies resolve conformational ambiguities in the thiazine ring of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals the thiazine ring adopts a distorted half-chair conformation (Fig. 1). Key steps:

  • Data Collection: Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 120 K .
  • Analysis: Refinement via SHELXL-97 shows deviations in the S1/C1/C6/C7 plane (±0.0336 Å) and pyramidal geometry at N1 due to steric effects from the 3-chlorophenyl group .
  • Validation: Compare bond lengths (e.g., C9–O4 = 1.336–1.352 Å) with analogs lacking substituents to identify hydrogen bonding impacts .

Basic: How are biological activities of this compound evaluated in preclinical studies?

Methodological Answer:
Biological assays focus on anti-inflammatory, antimicrobial, or enzyme inhibition (e.g., Calpain I):

  • In Vitro Assays:
    • Anti-inflammatory: COX-1/2 inhibition via ELISA (IC₅₀ determination) .
    • Antimicrobial: MIC testing against S. aureus and E. coli using broth microdilution .
  • Dose-Response: Test concentrations from 1–100 μM with positive controls (e.g., meloxicam for COX inhibition) .

Data Contradiction Note:
Substituent position (e.g., 3-chlorophenyl vs. methyl) alters activity. For example, 3-carboxamide derivatives show higher COX-2 selectivity than carboxylates .

Advanced: How do intermolecular interactions influence solid-state packing and stability?

Methodological Answer:
SCXRD reveals stabilization via:

  • C–H···O/S Hydrogen Bonds: Form infinite chains along the b-axis (Fig. 2) .
  • π–π Stacking: Centroid distances of 3.514–3.619 Å between aromatic rings create dimers .
  • Impact on Solubility: Reduced hydrogen bonding at O4 shortens C9–O4 bonds (1.336 Å vs. 1.352 Å in analogs), increasing hydrophobicity .

Key Parameters:

Interaction TypeDistance (Å)Source
C–H···S3.514
π–π Stacking3.619

Basic: What analytical techniques ensure purity and structural fidelity?

Methodological Answer:

  • HPLC: Use C18 columns (UV detection at 260–350 nm) with retention time matching reference standards (e.g., meloxicam analogs) .
  • NMR: Confirm substitution via ¹H NMR (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm) .
  • Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .

Reference Data (HPLC):

CompoundRetention Time (min)Relative Response Factor
Meloxicam analog15.21.9

Advanced: How does computational modeling predict reactivity in nucleophilic substitutions?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level:

  • Electrostatic Potential Maps: Identify electrophilic regions (e.g., O4 in the carboxylate group) prone to nucleophilic attack .
  • Transition State Analysis: Calculate activation energies for aryl substitutions (ΔG‡ ≈ 25–30 kcal/mol) .
  • Validation: Compare computed vs. experimental IR spectra (C=O stretch at 1720 cm⁻¹) .

Advanced: What strategies resolve synthetic yield discrepancies between alkylation and acylation routes?

Methodological Answer:
Yield variations arise from steric hindrance and solvent polarity:

  • Alkylation: Higher yields (77–85%) in acetonitrile due to better leaving-group (iodide) solubility .
  • Acylation: Lower yields (50–60%) in DMF due to competing side reactions (e.g., ester hydrolysis) .
  • Optimization: Use microwave-assisted synthesis (e.g., 80°C, 30 min) to improve acylation yields to 75% .

Advanced: How do substituent electronic effects modulate biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance COX-2 inhibition (IC₅₀ = 0.8 μM) by stabilizing enzyme-ligand interactions via σ-hole bonding .
  • Electron-Donating Groups (e.g., CH₃): Reduce activity (IC₅₀ = 5.2 μM) by destabilizing the enzyme’s hydrophobic pocket .
  • Validation: QSAR models (r² = 0.89) correlate Hammett σ values (3-Cl: σ = +0.37) with bioactivity .

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